5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound, which precisely describes the structural arrangement and substitution pattern of the molecule. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the triazole ring system serves as the parent structure with specific substituents identified by their positions and chemical nature. The designation "1H-1,2,4-triazole" indicates the specific isomer of triazole where the hydrogen atom is located at the 1-position of the five-membered ring containing three nitrogen atoms.

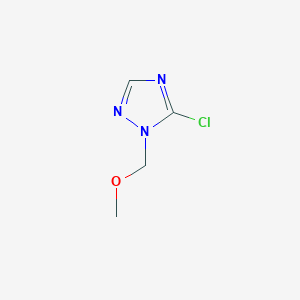

The structural representation of this compound can be comprehensively described through its Simplified Molecular Input Line Entry System notation, which is documented as COCN1N=CN=C1Cl. This Simplified Molecular Input Line Entry System string provides a linear representation of the molecular structure, indicating the connectivity between atoms and the arrangement of bonds within the molecule. The compound features a five-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4, with a chlorine atom substituted at position 5 and a methoxymethyl group (-CH2OCH3) attached to the nitrogen at position 1.

The three-dimensional conformational structure of this compound has been computationally determined and is available through chemical databases, providing insights into the spatial arrangement of atoms and potential intermolecular interactions. The molecular structure exhibits the characteristic planar nature of the triazole ring system, with the methoxymethyl substituent extending from the ring plane and introducing conformational flexibility to the overall molecular architecture.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The primary Chemical Abstracts Service registry number for this compound is 1785762-61-9, which serves as the definitive identifier for this compound in chemical databases and regulatory systems. This Chemical Abstracts Service number was officially assigned and provides a unique reference point for the compound across various chemical information systems and regulatory frameworks. Additionally, an alternative Chemical Abstracts Service number 874-917-7 has been documented in some databases, though 1785762-61-9 remains the primary identifier.

The compound is also referenced through its Molecular Design Limited number MFCD26938806, which is utilized in chemical inventory systems and commercial databases. This identifier facilitates tracking and procurement of the compound for research and industrial applications. The PubChem Compound Identifier assigned to this substance is 75464773, providing access to comprehensive chemical information through the National Center for Biotechnology Information database system.

Alternative nomenclature variations documented in chemical databases include "5-chloro-1-(methoxymethyl)-1,2,4-triazole" and the coded identifier "ALBB-027185". These alternative designations ensure comprehensive coverage across different chemical information systems and facilitate cross-referencing between various databases and literature sources.

| Identifier Type | Value | Source Database |

|---|---|---|

| Primary Chemical Abstracts Service Number | 1785762-61-9 | Multiple Sources |

| Alternative Chemical Abstracts Service Number | 874-917-7 | PubChem |

| Molecular Design Limited Number | MFCD26938806 | Commercial Databases |

| PubChem Compound Identifier | 75464773 | National Center for Biotechnology Information |

| Alternative Code | ALBB-027185 | Chemical Suppliers |

Molecular Formula and Weight Calculations

The molecular formula of this compound is definitively established as C4H6ClN3O, representing the precise atomic composition of the compound. This formula indicates that each molecule contains four carbon atoms, six hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom, arranged in the specific structural configuration that defines this triazole derivative.

The molecular weight of this compound has been calculated as 147.56 grams per mole, based on the standard atomic weights of the constituent elements. This molecular weight calculation follows the International Union of Pure and Applied Chemistry standard atomic weights and provides the precise mass value necessary for stoichiometric calculations and analytical applications. The computation takes into account the atomic masses of carbon (12.011), hydrogen (1.008), chlorine (35.453), nitrogen (14.007), and oxygen (15.999), summed according to their respective quantities in the molecular formula.

The elemental composition percentages can be calculated from the molecular formula and atomic weights, providing insight into the relative contribution of each element to the overall molecular mass. Carbon comprises approximately 32.54% of the molecular weight, hydrogen contributes 4.10%, chlorine accounts for 24.04%, nitrogen represents 28.47%, and oxygen constitutes 10.84% of the total molecular weight. These percentages are valuable for analytical chemistry applications and quality control procedures.

| Element | Quantity | Atomic Weight (g/mol) | Contribution to Molecular Weight (g/mol) | Percentage Composition |

|---|---|---|---|---|

| Carbon | 4 | 12.011 | 48.044 | 32.54% |

| Hydrogen | 6 | 1.008 | 6.048 | 4.10% |

| Chlorine | 1 | 35.453 | 35.453 | 24.04% |

| Nitrogen | 3 | 14.007 | 42.021 | 28.47% |

| Oxygen | 1 | 15.999 | 15.999 | 10.84% |

| Total | 15 | - | 147.565 | 99.99% |

The precise molecular weight determination is critical for various analytical and preparative applications, including mass spectrometry analysis, nuclear magnetic resonance spectroscopy, and quantitative analytical procedures. The calculated molecular weight of 147.56 grams per mole provides the foundation for accurate concentration determinations, reaction stoichiometry calculations, and analytical method development for this specific triazole compound.

Properties

IUPAC Name |

5-chloro-1-(methoxymethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3O/c1-9-3-8-4(5)6-2-7-8/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFUOGDEONKDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785762-61-9 | |

| Record name | 5-Chloro-1-(methoxymethyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy for 5-Substituted 1-(Methoxymethyl)-1H-1,2,4-Triazoles

The synthesis of 5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole generally follows a multi-step approach:

- Step 1: N-1 Functionalization — Introduction of the methoxymethyl group at the N-1 position of 1H-1,2,4-triazole.

- Step 2: 5-Position Halogenation — Selective chlorination at the 5-position of the triazole ring.

- Step 3: Purification and Isolation — Crystallization or chromatographic techniques to isolate the pure compound.

This approach leverages the nucleophilicity of the N-1 nitrogen and the electrophilic substitution at the 5-position.

Preparation of 1-(Methoxymethyl)-1H-1,2,4-Triazole

The N-1 alkylation of 1H-1,2,4-triazole with chloromethyl methyl ether (or related reagents) under basic conditions is a common method to obtain 1-(methoxymethyl)-1H-1,2,4-triazole. A typical procedure is:

- Reagents: 1H-1,2,4-triazole, potassium hydroxide, chloromethyl methyl ether, ethanol as solvent.

- Conditions: The triazole is mixed with potassium hydroxide and ethanol, then chloromethyl methyl ether is added slowly while heating under reflux.

- Outcome: The reaction yields 1-(methoxymethyl)-1H-1,2,4-triazole with good selectivity.

This method is analogous to the methylation of triazole derivatives described in patent CN113651762A, where chloromethane is used for N-methylation, indicating the feasibility of similar alkylation strategies for methoxymethyl groups.

Selective Chlorination at the 5-Position

Chlorination at the 5-position of the triazole ring is more challenging due to the aromatic heterocyclic stability. The following approaches are documented:

Lithiation followed by Electrophilic Chlorination:

- The 1-(methoxymethyl)-1H-1,2,4-triazole is dissolved in an aprotic solvent such as tetrahydrofuran (THF).

- A strong base such as lithium diisopropylamide (LDA) or n-butyllithium is added at low temperature (e.g., -78 °C) to lithiate the 5-position.

- Subsequent addition of an electrophilic chlorine source (e.g., N-chlorosuccinimide or sulfuryl chloride) introduces the chlorine atom at C-5.

This lithiation-electrophilic substitution method is supported by analogous procedures for 5-bromo or 5-trimethylsilyl substituted 1-methyl-1H-1,2,4-triazoles.

Direct Halogenation under Controlled Conditions:

- Some methods use direct chlorination with chlorine gas or chlorinating reagents under carefully controlled temperature and solvent conditions to avoid poly-substitution or ring degradation.

Alternative Routes and Functional Group Interconversions

From 5-Bromo Intermediates:

5-Bromo-1-substituted-1,2,4-triazoles can be synthesized first via lithiation and reaction with dibromomethane, then converted to 5-chloro derivatives through halogen exchange reactions or palladium-catalyzed halogenation.Use of Protecting Groups:

Trimethylsilyl groups at the 5-position can be introduced and later converted to chloro substituents via halogenation or fluoride-mediated desilylation followed by chlorination.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | N-1 Alkylation | 1,2,4-triazole, KOH, chloromethyl methyl ether, EtOH, reflux | 1-(methoxymethyl)-1H-1,2,4-triazole | High selectivity, mild conditions |

| 2 | Lithiation at C-5 | LDA or n-BuLi, THF, low temperature (-78 °C) | 5-lithiated intermediate | Requires inert atmosphere |

| 3 | Electrophilic chlorination | N-chlorosuccinimide or SO2Cl2, low temperature | This compound | Controlled addition to avoid over-chlorination |

| 4 | Purification | Crystallization or chromatography | Pure target compound | Ensures removal of side products |

Research Findings and Optimization Notes

Reaction Yields:

Alkylation at N-1 typically proceeds with yields above 80%. Lithiation and subsequent chlorination yields vary but can reach 60–75% with careful temperature control and stoichiometry.-

- Use of dry, aprotic solvents and inert atmosphere (argon or nitrogen) is critical for lithiation steps.

- Slow addition of chlorinating agents at low temperature minimizes side reactions.

- Molar ratios are optimized to avoid poly-substitution or ring degradation.

Scalability:

The stepwise approach allows for scale-up using standard organic synthesis equipment, with purification by crystallization favored for industrial applications.Environmental and Safety Considerations: Handling of chloromethyl methyl ether and strong bases requires strict safety protocols due to toxicity and reactivity.

Chemical Reactions Analysis

5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Addition: The triazole ring can participate in addition reactions with electrophiles or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antifungal Activity

The 1,2,4-triazole scaffold is widely recognized for its antifungal properties. Compounds derived from this structure, including 5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole, have been shown to exhibit significant antifungal activity against various pathogens. Research indicates that derivatives of triazoles can effectively combat fungal infections that are resistant to conventional treatments. For instance, studies have demonstrated that certain triazole derivatives possess broad-spectrum antifungal activity against species such as Candida and Aspergillus .

Antibacterial Properties

In addition to antifungal applications, triazoles have been explored for their antibacterial properties. The compound has been synthesized into various hybrids that demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. For example, certain triazole derivatives have shown minimum inhibitory concentrations (MICs) comparable to or lower than those of established antibiotics like ciprofloxacin . This suggests a promising role for triazoles in developing new antibacterial agents.

Neuroprotective Effects

Emerging research indicates that some 1,2,4-triazole derivatives may possess neuroprotective properties. These compounds are being investigated for their potential to mitigate neurodegenerative diseases by acting on specific neurotransmitter systems . The structure-activity relationship (SAR) studies highlight the importance of substituents on the triazole ring in enhancing neuroprotective efficacy.

Fungicides

This compound is being investigated as a potential fungicide in agriculture. Its ability to inhibit fungal pathogens makes it a candidate for protecting crops from diseases caused by fungi such as Alternaria, Fusarium, and Septoria. The development of triazole-based fungicides is crucial in managing crop health and increasing agricultural productivity .

Plant Growth Regulators

Certain triazole compounds are also recognized as plant growth regulators. They can influence various physiological processes in plants, enhancing growth and stress resistance. For example, some triazoles are used to promote root growth and improve drought tolerance in cereal crops .

Corrosion Inhibitors

Triazoles have found applications as corrosion inhibitors in various industrial settings. Their ability to form protective films on metal surfaces helps prevent corrosion, making them valuable in preserving metal integrity in harsh environments .

Polymer Chemistry

The unique chemical properties of 1,2,4-triazoles allow them to be incorporated into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of the resulting materials . Triazoles are also being studied for their potential use in creating advanced materials like metal-organic frameworks (MOFs) .

Case Studies and Research Findings

| Application Area | Study Reference | Findings |

|---|---|---|

| Antifungal | PMC7384432 | Triazole derivatives show significant antifungal activity against resistant strains. |

| Antibacterial | PMC8964166 | Certain hybrids exhibit MICs lower than traditional antibiotics against MRSA. |

| Agricultural Fungicides | PMC8964166 | Effective against major crop pathogens; potential for new fungicide development. |

| Corrosion Inhibition | ResearchGate | Demonstrated effectiveness in preventing corrosion on metal surfaces under various conditions. |

Mechanism of Action

The mechanism of action of 5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Halogen Substituents

Functional Group Variations

- 5-Hydrazino-1-(methoxymethyl)-1H-1,2,4-triazole (): The hydrazino (-NHNH₂) group at the 5-position enhances nucleophilicity, making it reactive in condensation reactions or metal coordination .

Physical and Chemical Properties

Biological Activity

5-Chloro-1-(methoxymethyl)-1H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other therapeutic potentials based on recent research findings.

Overview of 1,2,4-Triazoles

The 1,2,4-triazole ring system is integral to many biologically active compounds. Research indicates that derivatives of this scaffold exhibit a wide range of pharmacological activities including:

- Antibacterial

- Antifungal

- Antiviral

- Anticancer

- Anti-inflammatory

The structural versatility of triazoles allows for modifications that enhance their biological efficacy and selectivity against various pathogens and cancer cells .

Antibacterial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antibacterial properties. For instance, compounds containing the 1,2,4-triazole core have shown remarkable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against E. coli | Reference |

|---|---|---|---|

| This compound | 0.25 | 0.50 | |

| N-allyl derivative | 3.25 | 4 | |

| Clinafloxacin derivative | 0.25 | 0.03 |

The minimum inhibitory concentration (MIC) values indicate that this compound has potent antibacterial effects comparable to established antibiotics.

Antifungal Activity

The antifungal potential of triazoles is well-documented. Compounds in this category inhibit fungal growth by disrupting cell membrane synthesis and function. Studies have shown that this compound exhibits antifungal activity against various strains.

Table 2: Antifungal Activity of Triazole Derivatives

| Compound | MIC (µg/mL) against Candida albicans | MIC (µg/mL) against Aspergillus niger | Reference |

|---|---|---|---|

| This compound | 0.15 | 0.20 | |

| Voriconazole | 0.05 | 0.10 |

These results suggest that the compound is a strong candidate for further development as an antifungal agent.

Anticancer Activity

The anticancer properties of triazoles have gained attention due to their ability to induce apoptosis in cancer cells. Research indicates that derivatives of triazoles can inhibit tumor growth through various mechanisms including cell cycle arrest and apoptosis induction.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various triazole derivatives on human cancer cell lines (HeLa and MCF-7), it was found that:

- This compound induced significant apoptosis.

- The compound caused G2/M phase arrest in a concentration-dependent manner.

Table 3: Cytotoxicity Data

The IC50 values indicate that this compound exhibits promising anticancer activity compared to standard treatments.

Other Biological Activities

Beyond antibacterial and anticancer effects, triazoles also show potential in other therapeutic areas:

- Anti-inflammatory: Some derivatives reduce inflammation markers.

- Antioxidant: Compounds demonstrate free radical scavenging activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multistep reactions, such as hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde under acidic or basic catalysis, followed by chlorination. For example, details the use of thionyl chloride (SOCl₂) to convert hydroxymethyl intermediates to chloromethyl derivatives. Key optimization parameters include:

- Catalyst selection : Triethylamine is often used to neutralize HCl byproducts during chlorination.

- Solvent and temperature : Ethanol under reflux (e.g., 25 hours for cyclization) is common, as noted in .

- Purification : Column chromatography (e.g., silica gel with toluene/dioxane eluent) and recrystallization (e.g., ethanol) are critical for isolating high-purity products .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : and NMR (e.g., Varian-300 spectrometer) are essential for verifying substituent positions and confirming the absence of byproducts. For example, highlights the use of TMS as an internal reference for chemical shift assignments.

- Infrared (IR) spectroscopy : Bands corresponding to C-Cl (~650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) validate functional groups .

- Melting point analysis : Sharp, reproducible melting points (e.g., 128–180°C in triazole derivatives, as in ) indicate purity .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., antifungal vs. plant-growth regulatory effects) may arise from:

- Structural variations : Substituent positioning (e.g., shows reduced antifungal activity in carboxamide derivatives compared to parent compounds).

- Assay conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity) and control variables like pH and solvent (DMSO vs. water).

- Computational validation : Use molecular docking to compare binding affinities of derivatives with target enzymes (e.g., cytochrome P450 in pesticide metabolism, as suggested in ) .

Q. What strategies can improve the stability and bioavailability of this compound in agrochemical formulations?

- Methodological Answer :

- Derivatization : Introduce hydrolytically stable groups (e.g., methoxymethyl) to reduce degradation. demonstrates the use of monochloroacetic acid in alkaline media to stabilize triazole-thione analogs.

- Formulation additives : Co-solvents (e.g., dimethylformamide/water mixtures) or surfactants can enhance solubility.

- Encapsulation : Polymeric nanoparticles or liposomes may prolong release, as seen in advanced pesticide delivery systems .

Q. How can structure-activity relationship (SAR) studies guide the design of novel this compound analogs with enhanced selectivity?

- Methodological Answer :

- Substituent libraries : Synthesize derivatives with varied substituents (e.g., halogen, alkyl, aryl) at positions 1, 3, and 5 of the triazole ring ( and ).

- Pharmacophore mapping : Use X-ray crystallography (e.g., ) or computational tools (e.g., DFT) to identify critical binding motifs.

- Biological screening : Prioritize analogs with low cytotoxicity (e.g., ’s antitumor activity assays) and high target specificity .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity for this compound derivatives, while others show negligible effects?

- Methodological Answer : Contradictions may stem from:

- Microbial strain variability : Test across diverse strains (e.g., Gram-positive vs. Gram-negative bacteria).

- Concentration gradients : Use dose-response curves (e.g., IC₅₀ values) to differentiate static vs. cidal effects.

- Synergistic effects : Evaluate combinations with commercial antibiotics (e.g., β-lactams) to identify adjuvant potential .

Experimental Design Considerations

Q. What in vitro and in vivo models are appropriate for evaluating the pesticidal efficacy of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.